molecular formula C11H12O4 B8784575 Methyl 3-acetyl-4-methoxybenzoate

Methyl 3-acetyl-4-methoxybenzoate

Cat. No.: B8784575
M. Wt: 208.21 g/mol
InChI Key: PPOCOUMSZRPEKV-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-4-methoxybenzoate is a substituted methyl benzoate derivative characterized by a methoxy group at the 4-position and an acetyl group at the 3-position of the benzene ring. This compound belongs to the broader class of aromatic esters, which are widely studied for their roles in organic synthesis, pharmaceutical intermediates, and natural product chemistry.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 3-acetyl-4-methoxybenzoate

InChI

InChI=1S/C11H12O4/c1-7(12)9-6-8(11(13)15-3)4-5-10(9)14-2/h4-6H,1-3H3

InChI Key

PPOCOUMSZRPEKV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(=O)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare methyl 3-acetyl-4-methoxybenzoate with structurally related methyl benzoate derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Acetyl (3), Methoxy (4) C₁₁H₁₂O₄ 208.21* Likely intermediate for drug synthesis N/A
Methyl 4-(benzyloxy)-3-methoxybenzoate Benzyloxy (4), Methoxy (3) C₁₆H₁₆O₄ 272.29 Pharmaceutical intermediate
Methyl 3-hydroxy-4-methylbenzoate Hydroxy (3), Methyl (4) C₉H₁₀O₃ 166.18 Potential antioxidant/antimicrobial
Methyl 3-allyl-4-hydroxybenzoate Allyl (3), Hydroxy (4) C₁₁H₁₂O₃ 192.21 Natural product analog, synthesis
Methyl 4-acetamido-2-hydroxybenzoate Acetamido (4), Hydroxy (2) C₁₀H₁₁NO₄ 209.20 Intermediate for bioactive molecules

*Calculated based on atomic masses.

Key Comparative Analysis

Substituent Effects on Reactivity and Solubility

  • Acetyl vs. Hydroxy Groups : The acetyl group in this compound enhances electrophilicity at the 3-position compared to hydroxyl-bearing analogs (e.g., methyl 3-hydroxy-4-methylbenzoate ). This difference may influence reactivity in nucleophilic substitution or esterification reactions.
  • Methoxy vs. Benzyloxy Groups : Methyl 4-(benzyloxy)-3-methoxybenzoate exhibits bulkier substituents, likely reducing solubility in polar solvents compared to this compound.

Methyl 4-acetamido-2-hydroxybenzoate demonstrates the role of acetamido groups in facilitating hydrogen bonding, a feature absent in the acetyl-methoxy analog but critical for interactions in drug-receptor binding.

Spectroscopic Differentiation

  • NMR and FTIR spectra of methyl shikimate (a structurally simpler methyl ester) highlight how substituents alter chemical shifts and absorption bands. For instance, the acetyl group in this compound would produce distinct carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) compared to ester carbonyls (~1740 cm⁻¹).

Thermal Stability and Crystallography

  • Crystallographic data for analogs like methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate suggest that bulky substituents reduce crystal symmetry. This compound’s planar acetyl group may favor co-planar packing, enhancing thermal stability.

Notes

  • This analysis synthesizes data from diverse sources, including crystallography software documentation , NMR/FTIR studies , and phytochemical databases .
  • Structural inferences are drawn from substituent effects observed in related compounds due to the absence of direct data on this compound.
  • Safety protocols for handling methyl benzoate derivatives (e.g., inhalation precautions ) should be universally applied.

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